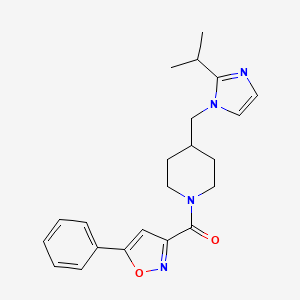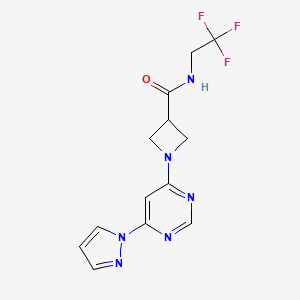
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C13H13F3N6O and its molecular weight is 326.283. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Pyrazolopyrimidines, including derivatives similar to the queried compound, have been synthesized and evaluated for various biological activities. For example, compounds have been synthesized through high-temperature glycosylation and tested for in vitro activity against certain viruses and tumor cells. Some derivatives demonstrated significant activity against measles and exhibited moderate antitumor activity against leukemia cell lines (Petrie et al., 1985)[https://consensus.app/papers/synthesis-activity-6azacadeguomycin-346trisubstituted-petrie/8e00244e86315294b63f5914386ea5d3/?utm_source=chatgpt]. Another study focused on novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, revealing the potential for cytotoxic activities against cancer cell lines and 5-lipoxygenase inhibition, suggesting a structure-activity relationship crucial for further drug development (Rahmouni et al., 2016)[https://consensus.app/papers/synthesis-evaluation-novel-pyrazolopyrimidines-rahmouni/32f31ad28de35e1d951c558680ed39b6/?utm_source=chatgpt].
Antagonist Activity and Adenosine Receptor Affinity
Specific pyrazolopyrimidine compounds have shown antagonist activity significantly greater than theophylline at the A1 adenosine receptor, indicating their potential as therapeutic agents targeting adenosine receptors (Quinn et al., 1991)[https://consensus.app/papers/monoαcarbamoylethylthiosubstituted-quinn/7506e8ab27ad554e8d92ff878e8121bb/?utm_source=chatgpt].
Antitumor and Fungicidal Activities
The synthesis and structural elucidation of pyrazolopyrimidines and Schiff bases derived from them have been explored, with some compounds screened for in vitro antitumor activities against different human cancer cell lines, indicating the importance of these compounds in the development of new anticancer agents (Hafez et al., 2013)[https://consensus.app/papers/synthesis-structural-elucidation-vitro-antitumor-hafez/770cc384efff5613bdf74d953f957adc/?utm_source=chatgpt]. Moreover, pyrazolopyrimidine analogs of carboxin have been synthesized, showing high levels of fungicidal activity in assays, underscoring their potential in agricultural applications (Huppatz, 1985)[https://consensus.app/papers/systemic-fungicides-synthesis-pyrazolo15apyrimidine-huppatz/994f245159c85a4eb401ce6841a619ac/?utm_source=chatgpt].
Anti-inflammatory and Anti-cancer Activities
Recent studies have synthesized antipyrinyl-pyrazolopyrimidines and evaluated them for anti-inflammatory and anti-cancer activities, demonstrating the versatility and therapeutic potential of pyrazolopyrimidine derivatives in addressing inflammation and cancer (Kaping et al., 2020)[https://consensus.app/papers/ultrasound-assisted-synthesis-kaping/df0fef9627915d469521273e6be8110c/?utm_source=chatgpt].
Propiedades
IUPAC Name |
1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N6O/c14-13(15,16)7-17-12(23)9-5-21(6-9)10-4-11(19-8-18-10)22-3-1-2-20-22/h1-4,8-9H,5-7H2,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJBBVWCXHKTHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-fluoro-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2559180.png)

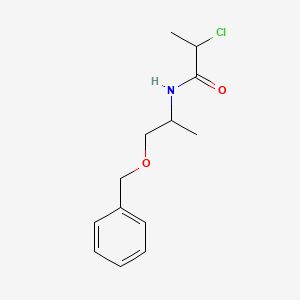




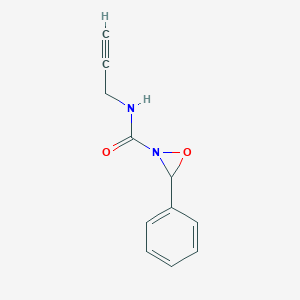
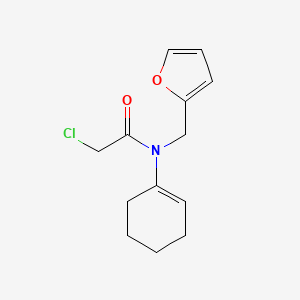
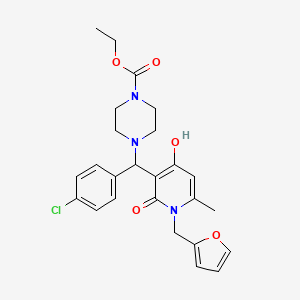
![3-[(4-Ethoxyphenoxy)methyl]aniline](/img/structure/B2559199.png)

